molecular formula C22H23N3O3 B3009746 N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-89-0

N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B3009746
CAS No.: 891866-89-0
M. Wt: 377.444
InChI Key: WVTIIMMDYORDSX-UHFFFAOYSA-N
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Description

This compound features a dihydropyrazine core substituted with two 3,5-dimethylphenyl groups and an acetamide linker. Its planar structure and conjugated system may contribute to UV/Vis absorbance, which is critical for analytical characterization.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-7-15(2)10-18(9-14)23-20(26)13-24-5-6-25(22(28)21(24)27)19-11-16(3)8-17(4)12-19/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTIIMMDYORDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared below with three pharmacopeial analogs (compounds m , n , and o ) from Pharmacopeial Forum 43(1) (2017) :

Feature Target Compound Compounds m/n/o
Core Structure 2,3-Dioxo-3,4-dihydropyrazine Tetrahydropyrimidin-1(2H)-yl
Substituents Dual 3,5-dimethylphenyl groups on dihydropyrazine + acetamide linker 2,6-Dimethylphenoxy acetamido + tetrahydro pyrimidinyl + branched alkyl chains
Aromatic Substitution Para-substituted (3,5-dimethyl) on phenyl rings Ortho-substituted (2,6-dimethyl) on phenoxy groups
Key Functional Groups Acetamide, diketone Butanamide, hydroxy, tetrahydropyrimidinone

Structural Implications :

  • The 3,5-dimethylphenyl groups in the target compound provide symmetrical para-substitution, reducing steric hindrance compared to the 2,6-dimethylphenoxy groups in compounds m/n/o, which may hinder rotational freedom .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Compounds m/n/o (Reported)
Molecular Weight ~424 g/mol ~600–650 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~4.2–4.8 (higher)
Solubility Low (due to aromaticity) Very low (branched chains)
Metabolic Stability Moderate (diketone hydrolysis) High (stable tetrahydropyrimidinone)

Key Findings :

  • The target compound’s lower molecular weight and moderate logP suggest better membrane permeability than m/n/o , which have bulky alkyl chains .
  • The tetrahydropyrimidinone core in m/n/o confers metabolic stability, whereas the target compound’s diketone moiety may be prone to enzymatic reduction or hydrolysis.

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